molecular formula C6H10N2O4 B1616782 2,3-Dihydroxypiperazine-1,4-dicarbaldehyde CAS No. 90084-48-3

2,3-Dihydroxypiperazine-1,4-dicarbaldehyde

Cat. No.: B1616782
CAS No.: 90084-48-3
M. Wt: 174.15 g/mol
InChI Key: XSELINNOOANXKT-UHFFFAOYSA-N
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Description

2,3-Dihydroxypiperazine-1,4-dicarbaldehyde is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.15 g/mol It is characterized by the presence of two hydroxyl groups and two aldehyde groups attached to a piperazine ring

Preparation Methods

The synthesis of 2,3-Dihydroxypiperazine-1,4-dicarbaldehyde typically involves the reaction of piperazine derivatives with appropriate oxidizing agents under controlled conditions. One common method involves the oxidation of 2,3-dihydroxypiperazine using reagents such as potassium permanganate or hydrogen peroxide in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,3-Dihydroxypiperazine-1,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dihydroxypiperazine-1,4-dicarbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypiperazine-1,4-dicarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxyl groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

2,3-Dihydroxypiperazine-1,4-dicarbaldehyde can be compared with other similar compounds, such as:

    2,3-Dihydroxypiperazine: Lacks the aldehyde groups, resulting in different chemical reactivity and applications.

    1,4-Dihydroxypiperazine-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups, leading to distinct chemical properties and uses.

The uniqueness of 2,

Properties

IUPAC Name

2,3-dihydroxypiperazine-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h3-6,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSELINNOOANXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1C=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009145
Record name 2,3-Dihydroxypiperazine-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90084-48-3
Record name 2,3-Dihydroxy-1,4-piperazinedicarbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090084483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxypiperazine-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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